2-Bromo-1-cyclohexylethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identity

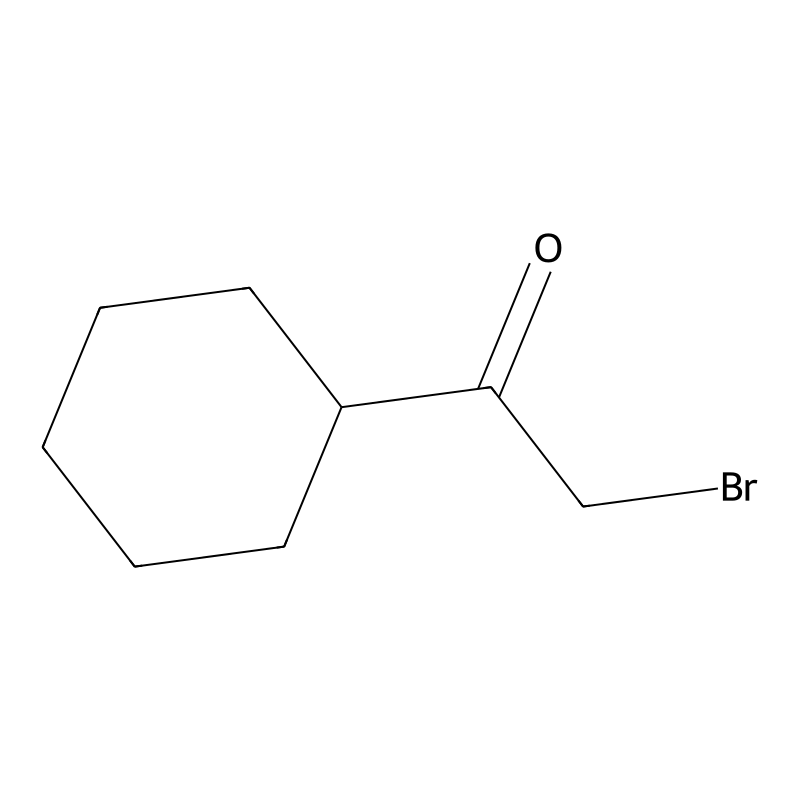

2-Bromo-1-cyclohexylethanone, also known as 1-bromo-2-cyclohexylethyl methyl ketone, is an organic molecule with the chemical formula C₈H₁₃BrO. It belongs to a class of compounds called bromoketones, which contain a bromine atom and a ketone functional group. (PubChem: )

Potential Research Applications

- Organic synthesis: 2-Bromo-1-cyclohexylethanone could potentially serve as a building block in the synthesis of more complex molecules. The bromine atom can be reactive and participate in various substitution reactions, while the ketone group can be involved in condensation reactions. (ScienceDirect)

- Medicinal chemistry: Bromoketones have been explored for their potential biological activities. Researchers might investigate 2-bromo-1-cyclohexylethanone to see if it exhibits any interesting medicinal properties. However, it is important to note that this is purely speculative and further research would be necessary. (Royal Society of Chemistry)

2-Bromo-1-cyclohexylethanone is an organic compound with the molecular formula and a CAS number of 56077-28-2. It features a cyclohexyl group attached to the carbon adjacent to a bromine atom and a ketone functional group. The compound is classified as a bromo ketone, which indicates the presence of both bromine and a carbonyl group in its structure. Its chemical structure can be represented as follows:

textBr | C6H11-C-CO-CH3

This compound is known for its utility in organic synthesis, particularly as a reagent in various

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as hydrolysis or with amines, leading to the formation of various derivatives.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Aldol Condensation: Under basic conditions, the compound can undergo aldol condensation reactions, forming larger β-hydroxy ketones.

These reactions highlight its versatility as a building block in organic synthesis.

The synthesis of 2-Bromo-1-cyclohexylethanone can be achieved through several methods:

- Bromination of Cyclohexanone: Cyclohexanone can be treated with bromine in the presence of a solvent like methanol to yield 2-bromo-1-cyclohexylethanone. This method typically involves controlling reaction conditions such as temperature and time to ensure selectivity.

- Alkylation Reactions: Starting from cyclohexyl methyl ketone, alkylation with bromoethane under basic conditions can also lead to the formation of 2-bromo-1-cyclohexylethanone.

- Catalytic Methods: Recent advancements have introduced catalytic cascade reactions that facilitate the formation of α-mono or α,α'-dihalo ketones from unactivated alkynes, which may include 2-bromo-1-cyclohexylethanone as a product .

2-Bromo-1-cyclohexylethanone serves multiple purposes in various fields:

- Organic Synthesis: It is frequently used as an intermediate for synthesizing more complex organic molecules.

- Pharmaceuticals: Its derivatives may be explored for potential therapeutic applications due to their structural similarities with bioactive compounds.

- Material Science: The compound may find applications in developing new materials or polymers due to its unique reactivity profile.

Interaction studies involving 2-Bromo-1-cyclohexylethanone primarily focus on its reactivity with other chemical species. Investigations into its behavior during nucleophilic substitution and addition reactions provide insights into how it interacts with various nucleophiles. Additionally, studies on its toxicity indicate that it can be harmful if ingested or if it comes into contact with skin .

Several compounds share structural similarities with 2-Bromo-1-cyclohexylethanone. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Bromo-1-phenylethanone | Structure | Aromatic ring enhances reactivity |

| 2-Chloro-1-cyclohexylethanone | Structure | Chlorine instead of bromine affects properties |

| 3-Bromo-1-cyclohexylpropanone | Structure | Different position of bromine alters reactivity |

| 2-Iodo-1-cyclohexylethanone | Structure | Iodine substitution may influence biological activity |

These compounds are unique due to their functional groups and positions, which affect their chemical behavior and potential applications.

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant